molecular formula C7H17ClN2 B1587348 (Cyclohexylmethyl)hydrazine hydrochloride CAS No. 3637-58-9

(Cyclohexylmethyl)hydrazine hydrochloride

Cat. No. B1587348
CAS RN: 3637-58-9
M. Wt: 164.67 g/mol
InChI Key: XMAOWYFYWHQTRZ-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H17ClN2 and a molecular weight of 164.68 . It is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of (Cyclohexylmethyl)hydrazine hydrochloride is represented by the linear formula C7H17ClN2 . The compound has a molecular weight of 164.68 .


Physical And Chemical Properties Analysis

(Cyclohexylmethyl)hydrazine hydrochloride is a solid compound with a white color . It has a melting point of 141-144°C .

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

Hydrazine, including derivatives like (Cyclohexylmethyl)hydrazine hydrochloride, plays a significant role in developing fluorescent probes for various applications. For instance, a study by Zhu et al. (2019) outlines the creation of a ratiometric fluorescent probe for detecting hydrazine in biological and water samples. This probe, featuring a large Stokes shift, has low cytotoxicity, reasonable cell permeability, and can quantitatively determine environmental water systems. Additionally, it's suitable for fluorescence imaging in live cells like HeLa cells and zebrafish (Zhu et al., 2019).

Another study by Zhang et al. (2015) discusses a near-infrared (NIR) fluorescence probe for hydrazine, which is crucial for selective, rapid, and sensitive detection in biological and environmental sciences. This probe exhibits excellent sensing properties, including high selectivity, a low limit of detection, and good cell-membrane permeability (Zhang et al., 2015).

Synthesis and Antimicrobial/Anticancer Activities

In the field of pharmaceuticals, (Cyclohexylmethyl)hydrazine hydrochloride derivatives have shown potential in synthesizing compounds with antimicrobial and anticancer activities. El-Sawy et al. (2013) synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, demonstrating significant antimicrobial activity and cytotoxicity against various cancer cell lines (El-Sawy et al., 2013).

Wasi et al. (2013) focused on eco-friendly synthesis of bioactive pyrazoline and isoxazoline derivatives from α, β-unsaturated cyclohexanone. Their study revealed that these compounds show excellent activity against Multi Drug Resistant bacteria (Wasi et al., 2013).

Safety And Hazards

(Cyclohexylmethyl)hydrazine hydrochloride is classified as an irritant . It can cause skin burns and eye damage . Therefore, it is advised to handle this compound with appropriate protective measures .

properties

IUPAC Name

cyclohexylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h7,9H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAOWYFYWHQTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375459
Record name Cyclohexylmethylhydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclohexylmethyl)hydrazine hydrochloride

CAS RN

3637-58-9
Record name Cyclohexylmethylhydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Cyclohexylmethyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Hol, EA Merritt, G Neckermann, EL de Hostos…
Number of citations: 0

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